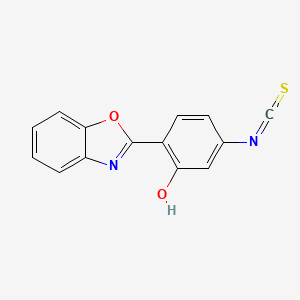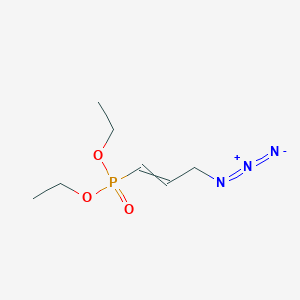
Diethyl (3-azidoprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-azidoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an azido group and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-azidoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azidoalkene precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-azidoprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can react with the phosphonate ester under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Diethyl (3-azidoprop-1-en-1-yl)phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (3-azidoprop-1-en-1-yl)phosphonate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phosphonate ester can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-aminopropyl)phosphonate: Similar in structure but contains an amino group instead of an azido group.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Contains a trifluoropropyl group, offering different reactivity and properties.
Uniqueness
Diethyl (3-azidoprop-1-en-1-yl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
CAS No. |
651716-46-0 |
|---|---|
Molecular Formula |
C7H14N3O3P |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
3-azido-1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
UNWWWNQXMBUREE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CCN=[N+]=[N-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)

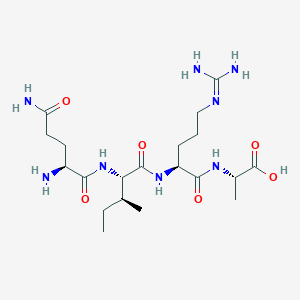
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
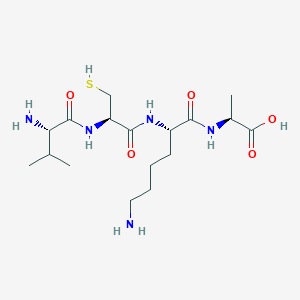
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
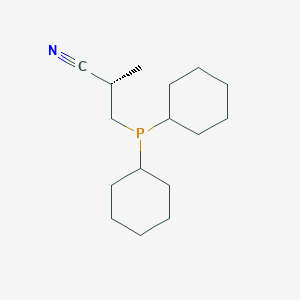
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)

![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
